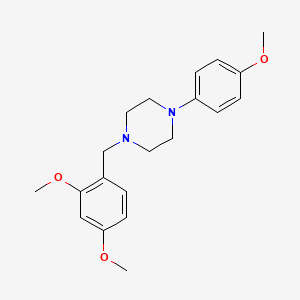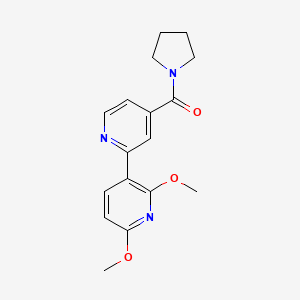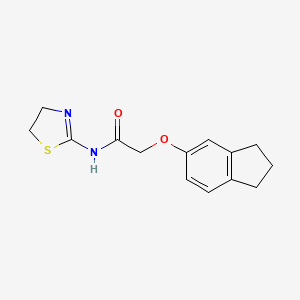![molecular formula C16H25N3O2 B5666902 (3R*,4R*)-3-cyclobutyl-4-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5666902.png)
(3R*,4R*)-3-cyclobutyl-4-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This section aims to introduce the compound , focusing on the significance of its structural features, such as the cyclobutyl and pyrrolidinol groups, and their potential impact on the compound's reactivity and properties. The compound is part of a class of chemicals that exhibit a range of biological activities and chemical properties due to their unique structural elements.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyridines and pyrazolo[3,4-b]pyridines involves cycloaddition reactions and ring closure methodologies that could be applicable to our compound. These processes often utilize N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions at room temperature, indicating potential synthetic routes for our compound as well (Chitrakar et al., 2017).
Molecular Structure Analysis
The study of molecular structures through spectroscopy and quantum studies, as in the synthesis and analysis of novel pyrazolo[3,4-b] pyridine derivatives, provides insights into the electronic configurations and structural stability of such compounds. Spectral data and computational studies are critical for confirming the structural integrity and understanding the electronic properties of these molecules (S. A. Halim, M. Ibrahim, 2022).
Chemical Reactions and Properties
The chemical reactivity of related compounds is influenced by their structural components. For instance, the presence of a pyrazole ring can affect the nucleophilicity and electrophilicity of the molecule, impacting its participation in cycloaddition reactions and other chemical transformations. Understanding these reactions is essential for manipulating the compound for desired applications (M. Nikpassand et al., 2010).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are vital for determining the conditions under which the compound can be stored and used. These properties are often related to the molecular structure and can be studied through X-ray crystallography and other analytical techniques (Li-qun Shen et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and susceptibility to hydrolysis or oxidation, are crucial for understanding how the compound can be utilized in chemical syntheses or other applications. These properties are influenced by the functional groups present in the molecule and their electronic interactions (I. Stepanenko et al., 2011).
Eigenschaften
IUPAC Name |
[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-10-8-19(9-16(10,21)13-6-5-7-13)15(20)14-11(2)17-18(4)12(14)3/h10,13,21H,5-9H2,1-4H3/t10-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBNLALAQWCMLF-HWPZZCPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS*,10aS*)-2-(3-pyridin-4-ylpropanoyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5666847.png)

![5-tert-butyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5666872.png)
![2-anilino-N-[2-methoxy-2-(2-thienyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5666878.png)
![2-(2-hydroxyethyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5666885.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B5666893.png)
![3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5666895.png)


![N-methyl-4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}-N-(tetrahydro-2H-thiopyran-4-yl)butanamide](/img/structure/B5666919.png)
![2-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5666921.png)
![3-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5666922.png)
![1-{2-[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5666928.png)